4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
CAS No.: 918132-92-0
Cat. No.: VC15934297
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide - 918132-92-0](/images/structure/VC15934297.png)
Specification
CAS No. | 918132-92-0 |
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Molecular Formula | C13H10N4O2 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
Standard InChI | InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17) |
Standard InChI Key | KHEMJLQPTDNJHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC(=NC3=C2C=NN3)C(=O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide, reflects its fused bicyclic system. Key structural features include:
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Pyrazolo[3,4-b]pyridine core: A fused heterocycle comprising a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring with one nitrogen atom).
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3-Hydroxyphenyl substituent: A phenolic group at position 4, contributing to hydrogen-bonding potential and solubility.
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Carboxamide group: A -CONH2 moiety at position 6, enhancing interactions with biological targets through hydrogen bonding .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₁₁N₅O₂ |
Molecular Weight | 289.27 g/mol |
Hydrogen Bond Donors | 3 (2 NH, 1 OH) |
Hydrogen Bond Acceptors | 5 (2 N, 2 O, 1 CONH2) |
Topological Polar Surface | 101 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step protocols, leveraging cyclocondensation and functional group transformations:
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Core Formation: A chalcone intermediate (4-(3-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one) reacts with malononitrile under basic conditions to form the pyridine ring .
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Pyrazole Ring Closure: Hydrazine hydrate introduces the pyrazole moiety via cyclization, yielding 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile .
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Carboxamide Derivatization: Acidic hydrolysis of the nitrile group to a carboxylic acid, followed by amidation with ammonium chloride, produces the final carboxamide .
Key Reaction Conditions:
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Solvent: Methanol or ethanol for cyclization steps.
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Catalysts: Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) for deprotonation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to aromatic stacking; enhanced in DMSO or dimethylformamide (DMF) .
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Thermal Stability: Stable up to 250°C, with decomposition observed at higher temperatures (DSC analysis) .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 7.65–7.21 (m, 4H, aromatic-H), 6.78 (s, 1H, NH₂), 5.42 (s, 1H, OH) .
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Biological Activity and Applications
Antioxidant Properties
DPPH radical scavenging assays reveal moderate activity (EC₅₀ = 45–60 μM), attributed to the 3-hydroxyphenyl group’s ability to donate hydrogen atoms .
Table 2: Biological Activity Profile
Assay | Result | Reference |
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α-Amylase Inhibition | IC₅₀ = 12.4 ± 0.8 μM | |
DPPH Scavenging | EC₅₀ = 52.1 ± 1.2 μM | |
Cytotoxicity (HeLa) | CC₅₀ > 100 μM |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the 3-hydroxyphenyl group to enhance bioavailability.
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In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models of diabetes.
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Target Identification: Proteomic screening to identify off-target interactions.
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